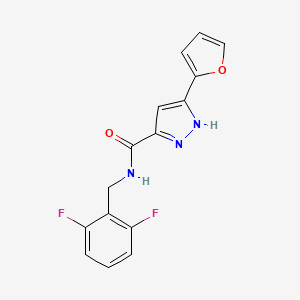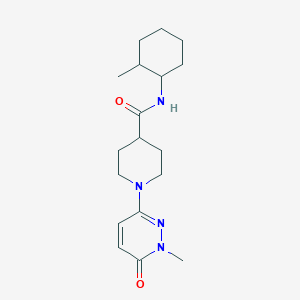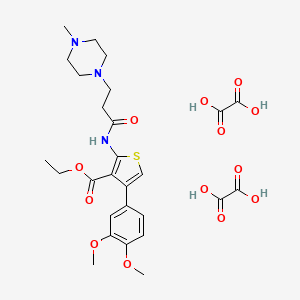![molecular formula C17H14N4O B2929370 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide CAS No. 1396880-06-0](/img/structure/B2929370.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . They have been significant from a biological viewpoint and are highly used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine analogs has been a focus in recent years due to their versatility and ease of preparation . A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds has been developed . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .
Applications De Recherche Scientifique
Antitubercular Agents
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, including structures related to N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide, were designed and synthesized as new anti-Mycobacterium tuberculosis agents. These compounds exhibited promising in vitro potency against drug-susceptible H37Rv strain and multidrug-resistant Mtb strains. Notably, one representative compound significantly reduced the bacterial burden in an autoluminescent H37Ra infected mouse model, highlighting its potential as a lead compound for antitubercular drug discovery (Tang et al., 2015).
Heterocyclic Chemistry
Research into the functionalization reactions of related heterocycles, such as pyrazole-3-carboxylic acid and its derivatives, has provided insights into the chemical properties and potential applications of these compounds. These studies contribute to the understanding of the mechanisms and efficiencies of different synthetic pathways, thereby facilitating the development of new compounds with potential applications in medicinal chemistry and beyond (Yıldırım et al., 2005).
Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives have been explored due to their broad spectrum of biological activities and importance in materials science. These derivatives are of biomedical significance and have been studied extensively for their potential applications in various domains (Moustafa et al., 2022).
Anticancer Evaluation
Novel indole derivatives linked to the pyrazole moiety have been developed as antitumor agents. The synthesized compounds displayed significant in vitro cytotoxicity against various human cancer types, underscoring the potential of pyrazole-indole hybrids in cancer therapy (Hassan et al., 2021).
Antimicrobial Activity
The antibacterial activity of novel pyrazolopyridine derivatives has been investigated, with certain compounds showing moderate to good activity against both Gram-negative and Gram-positive bacteria. This research highlights the potential of pyrazolopyridine derivatives as antibacterial agents (Panda et al., 2011).
Orientations Futures
Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds and has an emerging engrossment in synthetic as well as medicinal chemistry . The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in current years . This suggests that there is a promising future for the development and application of “N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide” and similar compounds in medicinal chemistry and drug molecule production.
Mécanisme D'action
Target of Action
The primary target of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .
Mode of Action
The compound likely binds to the active site of CDK2, preventing its interaction with other proteins and thus inhibiting its function .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the cell from dividing. This can lead to apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown .
Result of Action
The inhibition of CDK2 by this compound can lead to cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for the treatment of cancer.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at certain positions on the compound can improve both its absorption and emission behaviors . .
Analyse Biochimique
Biochemical Properties
They have tunable photophysical properties, and their electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines . For instance, some pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function .
Propriétés
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(14-11-18-15-6-2-1-5-13(14)15)19-9-12-10-20-21-8-4-3-7-16(12)21/h1-8,10-11,18H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNCRNBNUDPIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)
![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929297.png)

![Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate](/img/structure/B2929299.png)
![7-ethyl-1,3-dimethyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2929302.png)



![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)
